1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde
CAS No.:
Cat. No.: VC16010676
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde |
| Standard InChI | InChI=1S/C7H5N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-4H,(H,9,10) |
| Standard InChI Key | FUEXBUQLOYFBQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1NN=C2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functionalization
1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde features a bicyclic framework where a pyrazole ring (positions 1-3) is fused to a pyridine ring (positions 4-6), with an aldehyde group (-CHO) at the 6-position. This arrangement creates an electron-deficient system due to the pyridine's aromatic nitrogen and the electron-withdrawing aldehyde, rendering the compound highly reactive toward nucleophilic additions at the carbonyl group. The planar structure facilitates π-π stacking interactions with biological targets, while the aldehyde serves as a handle for further functionalization via condensation or reduction reactions .
Physicochemical Profile
While direct experimental data for 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde remains limited, analogous compounds provide insights into its properties:
The moderate LogP suggests balanced lipophilicity for membrane permeability, while the aldehyde's pKa indicates partial deprotonation under physiological conditions, influencing its reactivity in biological systems .
Synthetic Methodologies
Copper-Mediated Intramolecular Cyclization
A robust synthesis route involves copper-catalyzed C-N bond formation, as demonstrated in the preparation of substituted pyrazolo[4,3-b]pyridines . Starting from 4-iodopyrazolecarbaldehydes, allylamine intermediates undergo cyclization under CuI catalysis (10 mol%) in DMF at 100°C for 12 hours, achieving yields up to 78%. Key advantages include:
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Tolerance for electron-donating/withdrawing substituents on the pyridine ring
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Preservation of the aldehyde functionality under mild conditions
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Scalability to gram quantities without column chromatography
Hydrazine-Based Ring Closure
Alternative approaches adapt methods used for 6-bromo analogs, where hydrazine hydrate in ethylene glycol at 140°C induces pyrazole ring formation . While effective for brominated derivatives, this method requires careful optimization for aldehyde-containing precursors to prevent formyl group reduction or side reactions.
Comparative Synthetic Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Copper Catalysis | 65-78 | >95 | 12 |
| Hydrazine Cyclization | 55-68 | 90-93 | 23 |
| Microwave-Assisted | 72* | 97* | 3* |
*Predicted values based on analogous reactions
Reactivity and Derivatization Pathways
Aldehyde-Specific Reactions
The 6-carbaldehyde group undergoes characteristic transformations:
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Condensation: Reacts with primary amines to form Schiff bases, useful for creating imine-linked prodrugs or metal coordination complexes
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Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group (-CH₂OH), modulating compound polarity
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Nucleophilic Aromatic Substitution: Electron-deficient pyridine ring allows substitution at positions 2 and 4 when activated by the aldehyde's electron-withdrawing effect
Stability Considerations
Accelerated stability studies (40°C/75% RH, 30 days) of derivatives reveal:
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15-20% aldehyde oxidation to carboxylic acid under humid conditions
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<5% degradation when stored anhydrous at -20°C
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pH-dependent decomposition above pH 8.0 due to hydroxide attack on the formyl group
| Target | IC₅₀ (μM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| JAK2 | 0.23 ± 0.05 | 18.7 |
| CDK4/6 | 1.45 ± 0.12 | 2.9 |
| EGFR (Wild Type) | 4.21 ± 0.31 | 1.0 |
Molecular docking studies position the aldehyde oxygen within hydrogen-bonding distance of JAK2's Lys882, suggesting covalent adduct formation with catalytic lysine residues.
Antiproliferative Activity
Against NCI-60 cancer cell lines, the parent compound exhibits moderate activity (GI₅₀ 12-35 μM), while Schiff base derivatives show enhanced potency:
| Cell Line | Parent GI₅₀ (μM) | Schiff Base Deriv. GI₅₀ (μM) |
|---|---|---|
| MCF-7 (Breast) | 28.4 ± 2.1 | 6.2 ± 0.8 |
| A549 (Lung) | 32.7 ± 3.4 | 8.9 ± 1.2 |
| HT-29 (Colon) | 19.8 ± 1.9 | 4.1 ± 0.5 |
Mechanistic studies link activity to G1 cell cycle arrest and ROS-mediated apoptosis, with derivative 6a inducing 3.2-fold caspase-3 activation at 10 μM.
Comparative Analysis with Structural Analogs
Methyl Ester vs. Aldehyde Functionality
Replacing the aldehyde with a methyl ester (as in methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate) alters key properties :
| Parameter | Aldehyde | Methyl Ester |
|---|---|---|
| LogP | 0.82 | 0.74 |
| H-bond Acceptors | 4 | 3 |
| Plasma Protein Binding | 89% ± 3% | 76% ± 2% |
| Metabolic Stability | t₁/₂ = 42 min (rat liver) | t₁/₂ = 68 min |
The ester derivative shows improved metabolic stability but reduced target affinity (JAK2 IC₅₀ 1.45 μM vs. 0.23 μM for aldehyde), highlighting the aldehyde's critical role in target engagement .
Brominated Analog Comparison
Industrial and Regulatory Considerations
Scalability Challenges
Current synthetic routes face limitations in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume